molecular formula C9H16N4O B13532842 2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide

2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide

Cat. No.: B13532842
M. Wt: 196.25 g/mol
InChI Key: VPBBISREQATNOO-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with propylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
  • 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-propylpropanamide

InChI

InChI=1S/C9H16N4O/c1-3-4-11-9(14)7(2)13-6-8(10)5-12-13/h5-7H,3-4,10H2,1-2H3,(H,11,14)

InChI Key

VPBBISREQATNOO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)N1C=C(C=N1)N

Origin of Product

United States

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